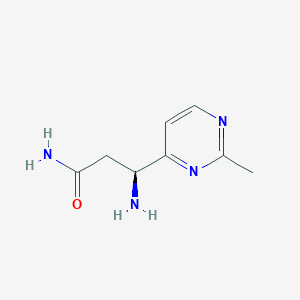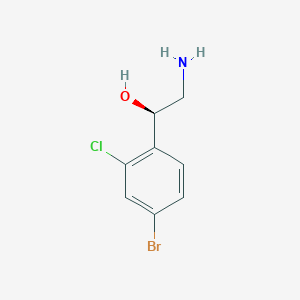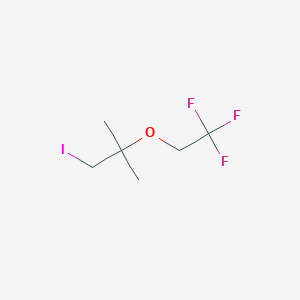
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2S It is characterized by a cyclopentene ring substituted with a carboxylic acid group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentene ring or the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
1-(Methylsulfanyl)cyclopentane-1-carboxylic acid: The absence of the double bond in the cyclopentene ring alters the compound’s chemical properties and reactivity.
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxamide: The replacement of the carboxylic acid group with an amide group changes the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C7H10O2S |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1-methylsulfanylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2S/c1-10-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
Clave InChI |
QBLLVCCWKVUEAA-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CC=CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
amine](/img/structure/B13319251.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)



![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)

